Cas no 67510-96-7 (4,5-dimethoxy-2-{[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy}benzaldehyde)
![4,5-dimethoxy-2-{[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy}benzaldehyde structure](https://it.kuujia.com/scimg/cas/67510-96-7x500.png)
67510-96-7 structure
Nome del prodotto:4,5-dimethoxy-2-{[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy}benzaldehyde
4,5-dimethoxy-2-{[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy}benzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,5-dimethoxy-2-{[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy}benzaldehyde
- Benzaldehyde, 4,5-dimethoxy-2-((5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-9-yl)oxy)-, (S)-
- 2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-yl]oxy]-4,5-dimethoxybenzaldehyde
- Thaliadine
- DTXSID60217854
- 3-Demethoxyhernandaline
- 67510-96-7
- 2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde
- 2-(((6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-9-yl)oxy)-4,5-dimethoxybenzaldehyde
- DTXCID10140345
-
- Inchi: InChI=1S/C30H33NO8/c1-31-9-8-18-26-20(31)10-16-11-25(39-21-14-24(35-4)22(33-2)12-17(21)15-32)23(34-3)13-19(16)27(26)29(37-6)30(38-7)28(18)36-5/h11-15,20H,8-10H2,1-7H3/t20-/m0/s1
- Chiave InChI: CTIIMTXWHVNAII-FQEVSTJZSA-N
- Sorrisi: CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC
Proprietà calcolate
- Massa esatta: 535.22069
- Massa monoisotopica: 535.22061701g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 39
- Conta legami ruotabili: 9
- Complessità: 816
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 84.9Ų
Proprietà sperimentali
- PSA: 84.92
4,5-dimethoxy-2-{[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy}benzaldehyde Letteratura correlata
-
1. Index pages
-
K. W. Bentley Nat. Prod. Rep. 1986 3 153
-
M. Shamma,H. Guinaudeau Nat. Prod. Rep. 1985 2 227
67510-96-7 (4,5-dimethoxy-2-{[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy}benzaldehyde) Prodotti correlati
- 1340179-26-1(1H-Pyrazole-1-acetamide, 3-amino-4-chloro-N-(1-methylpropyl)-)
- 1207023-83-3(2-(2,5-dimethylphenyl)-4-{[(2-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)
- 191351-65-2(1-(2-Ethoxyethyl)piperidin-4-ol)
- 1159691-68-5(ethyl 4-formyl-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate)
- 221211-81-0(1-(3-CHLOROBENZYL)PIPERIDINE)
- 2138222-40-7(6-chloro-2-ethyl-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 2680713-09-9(benzyl 2-methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxylate)
- 97094-83-2(5-amino-2-chlorobenzene-1-thiol)
- 2098018-77-8(4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine)
- 154312-86-4(4-(chloromethyl)-1-methyl-pyrazole hydrochloride)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
